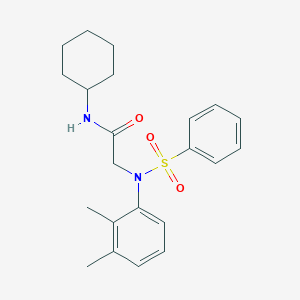
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research. In
Aplicaciones Científicas De Investigación
1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as schizophrenia and depression. Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can modulate the activity of certain neurotransmitters in the brain, which may help to alleviate symptoms of these disorders.
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride is not fully understood. However, it is believed that this compound acts as a partial agonist at certain receptors in the brain, including the dopamine and serotonin receptors. By modulating the activity of these receptors, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride may help to regulate the release of neurotransmitters and improve communication between neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine and serotonin in the brain, which may help to improve mood and alleviate symptoms of depression. Additionally, 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride has been shown to modulate the activity of certain ion channels in the brain, which may help to regulate neuronal excitability and prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for use in the development of new treatments for neurological disorders. However, one limitation of using this compound is its relatively low potency compared to other drugs that target the same receptors. This may make it less effective in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride. One area of research that shows promise is the development of more potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and toxicity of this compound in humans, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol dihydrochloride involves the reaction of 1-benzyloxy-3-(4-phenyl-1-piperazinyl)-2-propanone with hydrogen sulfide gas in the presence of hydrochloric acid. This reaction yields the dihydrochloride salt of 1-(benzyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanethiol.
Propiedades
IUPAC Name |
1-phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS.2ClH/c24-20(17-23-16-18-7-3-1-4-8-18)15-21-11-13-22(14-12-21)19-9-5-2-6-10-19;;/h1-10,20,24H,11-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWQETUHWAKCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCC2=CC=CC=C2)S)C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylmethoxy-3-(4-phenylpiperazin-1-yl)propane-2-thiol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[{5-bromo-2-[(4-morpholinylacetyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5188234.png)
![4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5188240.png)
![4-(3-pyridinylmethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5188248.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5188270.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5188276.png)
![7-oxo-7H-benzo[de]anthracen-3-yl acetate](/img/structure/B5188299.png)
![N-[3-(4-chlorophenoxy)benzyl]-N-methylcyclohexanamine](/img/structure/B5188305.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(4-chlorobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5188325.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5188330.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)